Cyclopentadienylindenylzirconium dichloride

Description

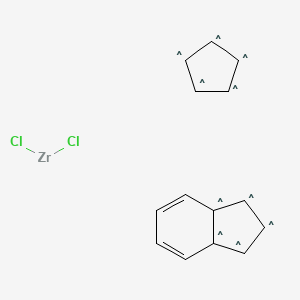

Cyclopentadienylindenylzirconium dichloride is a metallocene complex featuring a zirconium center coordinated to one cyclopentadienyl (Cp, C₅H₅) ligand and one indenyl (C₉H₇) ligand, along with two chloride counterions. Such mixed-ligand zirconocene dichlorides are of significant interest in catalysis, particularly in olefin polymerization, due to the tunable electronic and steric effects imparted by the ligand architecture .

Properties

Molecular Formula |

C14H12Cl2Zr |

|---|---|

Molecular Weight |

342.4 g/mol |

InChI |

InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

SSLYIXHGTXGSJZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C[C]2[CH][CH][CH][C]2C=C1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclopentadienylindenylzirconium Dichloride

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of lithium or sodium salts of the cyclopentadienyl and indenyl ligands with a zirconium halide precursor. The general approach includes:

- Preparation of lithium or sodium cyclopentadienide and indenide salts.

- Reaction of these salts with zirconium tetrachloride or zirconium trihalide precursors.

- Isolation of the this compound complex.

- Optional hydrogenation steps to modify the indenyl ligand (e.g., partial saturation).

This method is supported by classical organometallic synthesis techniques and has been reported in several organometallic chemistry studies.

Specific Synthetic Routes

Synthesis via Lithium-Indenide and Cyclopentadienyl-Metal Trihalide

One well-documented method involves:

- Generating lithium-indenide by reacting lithium metal with indenyl precursors.

- Combining the lithium-indenide with a cyclopentadienylzirconium trihalide (e.g., CpZrCl3).

- The reaction proceeds in a suitable polar solvent such as diethyl ether.

- The resulting cyclopentadienylindenylzirconium dihalide is isolated.

- Hydrogenation of this intermediate in the presence of catalysts like platinum oxide (PtO2) in solvents such as dichloromethane can be performed to partially saturate the indenyl ring if desired.

This process allows control over the substitution pattern and hydrogenation state of the indenyl ligand.

Direct Purchase and Use

In some research contexts, this compound is commercially available and used as received without further synthesis, especially for catalyst screening and polymerization studies.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Formation of lithium-indenide | Lithium metal + indenyl precursor | Diethyl ether or THF | Ambient to reflux | Air- and moisture-sensitive; inert atmosphere required |

| Reaction with CpZrCl3 | Lithium-indenide + cyclopentadienylzirconium trihalide | Diethyl ether, dichloromethane | 10 °C to 50 °C | Yields this compound |

| Hydrogenation (optional) | PtO2 catalyst added to intermediate | Dichloromethane | 10 °C to 50 °C | Saturates 4,5,6,7 positions of indenyl ring |

The hydrogenation step is critical for modifying the electronic properties of the indenyl ligand and can be tuned by catalyst loading and reaction time.

Supporting Research Discoveries and Mechanistic Insights

Ligand Effects and Reactivity

Research by Doris Pun (2010) and others has shown that the indenyl ligand in cyclopentadienylindenylzirconium complexes can undergo haptotropic rearrangements (changes in hapticity from η9 to η5 coordination), which influence the reactivity and stability of the complex. This rearrangement is sensitive to ligand substitution and reaction conditions, affecting the preparation and subsequent catalytic behavior of the complex.

Hydrogenation and Ligand Modification

The hydrogenation of the this compound intermediate using PtO2 is a well-established method to partially saturate the indenyl ring, converting it into a 4,5,6,7-tetrahydroindenyl ligand. This modification alters the steric and electronic environment of the zirconium center, which is crucial for tuning catalytic activity in polymerization reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienylindenylzirconium dichloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include methylaluminoxane (MAO) for polymerization and butyl lithium for deprotonation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields .

Major Products Formed

The major products formed from these reactions include polyethylene when used in polymerization processes and various zirconium complexes when used in substitution reactions .

Scientific Research Applications

Cyclopentadienylindenylzirconium dichloride is a metallocene compound utilized primarily as a catalyst in polymerization reactions, particularly in the production of polymers from ethylene .

Scientific Research Applications

This compound (CpIndZrCl2) is employed as a catalyst in polymerization processes due to its capacity to initiate and manage the creation of polymers . Research findings and insights include:

- Catalysis in Polymerization: this compound is used as a catalyst in polymerization processes for its ability to initiate and control the formation of polymers . New supported catalysts on the basis of this compound (CpIndZrCl2) anchored on silica with a trisiloxane spacer (ZATS) are also used .

- Ethylene Polymerization: Zirconocenes, including cyclopentadienyl derivatives, are utilized in the high-pressure, high-temperature polymerization of ethylene . Examples of cyclopentadienyl compounds used include bis(ethylcyclopentadienyl) zirconium dimethyl and bis(methylcyclopentadienyl) zirconium dimethyl . Reduced indenyl and cyclopentadienyl Group 4 complexes have been developed for fundamental reactivity studies and dinitrogen activation .

Mechanism of Action

The mechanism by which cyclopentadienylindenylzirconium dichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations . The molecular targets and pathways involved include the interaction with ethylene in polymerization reactions and the stabilization of transition states in substitution reactions .

Comparison with Similar Compounds

Key Observations:

- Bridging Groups : Silyl (SiMe₂) or isopropylidene bridges rigidify the ligand framework, improving thermal stability and stereoselectivity .

- Substituent Bulk : Ethyl or tert-butyl groups on Cp ligands increase steric hindrance, modulating polymerization kinetics and polymer microstructure .

Catalytic Performance

Table 2: Catalytic Activity in Olefin Polymerization

- Activity Trends : Bridged indenyl derivatives exhibit higher activity due to enhanced electron-withdrawing effects and ligand rigidity .

- Polymer Properties : Bulky substituents (e.g., silyl bridges) favor high-density polyethylene (HDPE) by restricting chain branching .

Table 3: Stability and Handling

- Moisture Sensitivity: Most zirconocene dichlorides require anhydrous handling to prevent hydrolysis .

- Thermal Stability : Bridged compounds (e.g., silyl derivatives) exhibit superior thermal stability, enabling high-temperature catalysis .

Biological Activity

Cyclopentadienylindenylzirconium dichloride (CpIndZrCl) is a metallocene compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and polymerization. This article explores its synthesis, biological implications, and relevant case studies.

Synthesis and Structural Characteristics

CpIndZrCl is synthesized through various methods, including the activation of dinitrogen and alkali metal reductions, which yield different zirconocene complexes. The structural characteristics of this compound are significant as they influence its reactivity and biological interactions. The compound typically features a cyclopentadienyl and an indenyl ligand coordinated to a zirconium center, with two chloride ions completing its coordination sphere.

1. Catalytic Activity

One of the primary areas where CpIndZrCl exhibits biological relevance is in catalysis, particularly in polymerization processes. Research shows that this compound can effectively catalyze the polymerization of ethylene, producing polyethylene with a broad molecular weight distribution, which is crucial for various industrial applications .

2. Anticancer Properties

Recent studies have indicated that metallocenes, including CpIndZrCl, may possess anticancer properties. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon interaction with biological systems, which can induce apoptosis in cancer cells. For instance, a study highlighted that certain metallocenes can disrupt cellular redox balance, leading to cell death in specific cancer lines .

Case Study 1: Ethylene Polymerization

A significant case study demonstrated the effectiveness of CpIndZrCl as a catalyst for ethylene polymerization. The study involved varying reaction conditions to optimize yield and molecular weight distribution. Results indicated that the compound exhibited high activity under specific conditions, producing polyethylene with desirable properties for commercial use.

| Parameter | Condition | Result |

|---|---|---|

| Catalyst Concentration | 0.1 mol/L | High activity observed |

| Temperature | 60°C | Optimal yield |

| Time | 2 hours | Significant polymer growth |

Case Study 2: Anticancer Activity

Another case study focused on the anticancer potential of CpIndZrCl. Researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HeLa (Cervical) | 20 | 30 |

| A549 (Lung) | 15 | 50 |

The results indicated a significant reduction in cell viability across tested lines, suggesting potential for further investigation into its therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing cyclopentadienylindenylzirconium dichloride, and what purity benchmarks are required for research-grade material?

- Methodological Answer : Synthesis typically involves ligand pre-functionalization (e.g., indenyl and cyclopentadienyl ligand preparation) followed by metalation with zirconium tetrachloride under inert conditions (argon/nitrogen glovebox). Key steps include:

- Ligand purification via recrystallization or column chromatography.

- Slow addition of ZrCl₄ to the ligand mixture in anhydrous THF or toluene.

- Post-reaction workup (filtration, solvent removal) and recrystallization from dichloromethane/hexane.

Purity benchmarks require ≥95% purity, verified by elemental analysis, NMR (¹H, ¹³C), and X-ray crystallography. Impurities (e.g., unreacted ligands) must be quantified via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential ligand distortions?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using COSY and HSQC to resolve overlapping signals from cyclopentadienyl/indenyl ligands. Paramagnetic effects from zirconium may cause signal broadening.

- IR Spectroscopy : Confirm Zr-Cl bonds (250–350 cm⁻¹) and ligand coordination modes.

- X-ray Crystallography : Resolve steric distortions in the indenyl ligand (e.g., η⁵ vs. η³ bonding). Thermal ellipsoid analysis can reveal dynamic ligand behavior.

Data interpretation must consider solvent effects, crystal packing, and temperature-dependent ligand rearrangements .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic activity of this compound in olefin polymerization, and what parameters must be controlled to ensure reproducibility?

- Methodological Answer :

- Experimental Design :

- Catalyst Activation : Use methylaluminoxane (MAO) or borate co-catalysts in a 1:100–1:1000 molar ratio.

- Reaction Conditions : Maintain strict temperature control (±1°C) in a pressurized reactor (1–10 bar ethylene/propylene).

- Kinetic Monitoring : Track monomer consumption via in-situ GC or pressure drop measurements.

- Critical Parameters :

- Moisture/oxygen levels (<1 ppm).

- Solvent purity (e.g., anhydrous toluene).

- Co-catalyst batch variability (MAO activity must be pre-calibrated).

Reproducibility requires detailed reporting of activation protocols and solvent drying methods .

Q. What methodologies are recommended for resolving contradictions in reported catalytic efficiencies of zirconium dichloride complexes across different studies?

- Methodological Answer :

- Standardized Testing : Compare catalyst performance using a reference substrate (e.g., ethylene polymerization) under identical conditions (solvent, temperature, co-catalyst ratio).

- Post-Hoc Analysis :

- XPS/SEM-EDS : Verify catalyst surface composition to rule out decomposition.

- DFT Calculations : Model ligand electronic effects (e.g., indenyl substituents) on Zr-Cl bond polarization.

- Data Normalization : Report turnover frequencies (TOF) relative to active-site concentration, determined via poisoning experiments with CO or PMe₃ .

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Workflow :

DFT/MD Simulations : Optimize transition states for Zr-mediated bond activation (e.g., C-H or C-X bonds).

Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE values to validate proposed pathways.

Spectroscopic Correlation : Match computed IR/NMR shifts with experimental data for intermediate species.

- Case Study : For Suzuki-Miyaura couplings, simulate Zr-ligand dissociation energies to assess catalyst stability. Experimental validation via in-situ EXAFS can track Zr coordination changes .

Key Research Gaps and Future Directions

- Stereoelectronic Tuning : Modify indenyl substituents (e.g., electron-withdrawing groups) to enhance Zr-Cl bond reactivity.

- Biological Applications : Explore antitumor activity via apoptosis induction, inspired by dicarbonyl dichloride mechanisms .

- Machine Learning : Train models to predict optimal ligand architectures for high-TON catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.